molecular formula C30H45N5O7S B13647888 (2S,4S)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4S)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B13647888
M. Wt: 619.8 g/mol
InChI Key: ZQKKNLXIQLXWLQ-UHFFFAOYSA-N
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Description

(2S,4S)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK). This bifunctional molecule operates through a sophisticated mechanism of action: one end of the structure, derived from the ALK inhibitor Ceritinib, binds with high affinity to the ALK protein, while the other end recruits an E3 ubiquitin ligase, such as the Von Hippel-Lindau (VHL) complex. This recruitment brings the E3 ligase into proximity with ALK, leading to the ubiquitination of the kinase and its subsequent degradation by the proteasome. The optimized polyethylene glycol (PEG)-based linker is critical for ensuring favorable pharmacokinetics and cell permeability. This targeted degradation approach offers a significant research advantage over traditional kinase inhibition by providing a prolonged pharmacological effect, the ability to target non-catalytic functions of the protein, and a potential strategy to overcome drug resistance mutations in oncology research. This compound is an essential tool for investigating ALK-driven pathologies, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), and for exploring the broader therapeutic potential of targeted protein degradation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKKNLXIQLXWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H49N5O8S
  • Molar Mass : 663.83 g/mol
  • CAS Number : 2010159-59-6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of focus include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which have been evaluated using various assays such as ABTS and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems .
  • Cholinesterase Inhibition : Preliminary studies indicate that the compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : Due to its antioxidant and cholinesterase inhibitory activities, the compound is being explored for its neuroprotective effects in models of cognitive impairment. In vitro studies suggest a protective role against oxidative stress-induced neuronal damage .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The structural features of the compound allow it to interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.
  • Enzyme Binding : Molecular docking studies have suggested that the compound binds to both catalytic and peripheral sites of AChE, potentially preventing enzyme-substrate interactions and subsequent neurotransmitter degradation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection : In a scopolamine-induced memory deficit model in mice, administration of the compound demonstrated significant improvements in cognitive function compared to control groups. This suggests its potential as a therapeutic agent in treating memory-related disorders .
  • Cholinesterase Inhibition Profile : A comparative analysis revealed that the compound exhibited IC50 values of 1.90 ± 0.16 µM for AChE and 0.084 ± 0.008 µM for BChE, indicating potent inhibitory effects against these enzymes .

Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)Reference
ABTS0.75
FRAP0.82

Cholinesterase Inhibition Profile

Enzyme TypeIC50 Value (µM)Reference
Acetylcholinesterase1.90 ± 0.16
Butyrylcholinesterase0.084 ± 0.008

Comparison with Similar Compounds

Compound 68 (Yuen et al., 2023)
  • Structure: (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Key Differences: Stereochemistry: (2S,4R) vs. (2S,4S) in the pyrrolidine ring. Substituent: Shorter 3,3-dimethylbutanoyl chain instead of the extended trioxa-azatetradecanoyl group. Molecular Weight: 430.56 g/mol (vs. ~645 g/mol for the target compound) .
  • Implications : The shorter chain in Compound 68 may reduce solubility but improve membrane permeability.
PTC1610 (Click Chemistry Report)
  • Structure: (2S,4R)-1-((S)-14-azido-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Key Differences: Functional Group: Azido (-N3) terminus vs. amino (-NH2) in the target compound. Application: Designed for click chemistry conjugation (e.g., PROTAC synthesis). Molecular Weight: 645.77 g/mol .

Comparative Analysis of Pharmacokinetic Properties

Property Target Compound Compound 68 PTC1610
Molecular Weight ~645 g/mol (estimated) 430.56 g/mol 645.77 g/mol
Key Functional Groups 14-Amino, tert-butyl, trioxa 3,3-Dimethylbutanoyl Azido, tert-butyl
Solubility High (due to polyether chain) Moderate Moderate
Stereochemistry (2S,4S) (2S,4R) (2S,4R)
Therapeutic Potential Protein degradation Ligand-directed Bioconjugation

Notes:

  • The polyether chain in the target compound enhances aqueous solubility but may limit blood-brain barrier penetration compared to Compound 68 .
  • Stereochemistry at the 4-position (R vs. S) critically affects hydrogen-bonding interactions with biological targets .

Preparation Methods

Starting Materials

  • (2S,4S)-1-((S)-14-amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (as a key intermediate)
  • CEP1347-acid or related carboxylic acid derivatives
  • Peptide coupling reagents: HATU
  • Base: DIPEA
  • Solvent: DMF

Stepwise Synthesis

  • Activation and Coupling:

    The carboxylic acid derivative (e.g., CEP1347-acid) is dissolved in DMF. To this solution, the amine-bearing pyrrolidine compound is added along with HATU and DIPEA. The mixture is stirred overnight at room temperature to allow for amide bond formation.

  • Workup:

    After completion, water is added to the reaction mixture, which is then extracted with ethyl acetate (EtOAc). The organic phase is washed with brine and dried over anhydrous magnesium sulfate (MgSO4).

  • Purification:

    The crude product is concentrated and subjected to purification by reversed-phase chromatography, typically using a C18 column with water and acetonitrile containing 0.05% trifluoroacetic acid (TFA) as eluents.

  • Deprotection (if applicable):

    If protecting groups such as tert-butoxycarbonyl (Boc) are present, deprotection is performed using a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA), followed by solvent removal.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amide coupling HATU, DIPEA, DMF, room temp, overnight 60-70 High purity (>95%) confirmed by UPLC-MS
Workup and extraction Water, EtOAc, brine wash, MgSO4 drying N/A Efficient phase separation
Purification Combi flash C18 column, H2O/ACN + 0.05% TFA N/A Provides white solid product
Deprotection (if needed) DCM/TFA (2 mL:1 mL), 2 h stirring N/A Removes Boc protecting groups

Analytical Characterization

  • Purity: Most synthesized batches show >95% purity by UPLC-MS with expected parent ion detection.
  • NMR Data: 1H NMR spectra confirm the presence of characteristic protons corresponding to the pyrrolidine ring, tert-butyl group, and aromatic benzyl moiety.
  • Mass Spectrometry: ESI-MS confirms molecular weight consistent with the target compound.

Alternative Synthesis Routes and Patents

A related patent (WO2019158550A1) describes preparation methods for tert-butyl-containing amino acid derivatives with high yields and purity, emphasizing the use of neutral starting materials and avoiding dense reaction mixtures. Although this patent focuses on a different but structurally related compound, the principles of coupling and purification are applicable, particularly regarding:

  • Use of triethylamine as a base
  • Controlled temperature steps (20–60 °C)
  • Avoidance of salt forms of starting materials for better reaction efficiency

Summary Table of Key Synthesis Parameters

Parameter Description Reference
Coupling reagent HATU
Base DIPEA (N,N-diisopropylethylamine)
Solvent DMF (Dimethylformamide)
Temperature Room temperature (20–25 °C)
Reaction time Overnight (typically 12–16 h)
Purification method Reversed-phase chromatography (C18 column)
Yield 60–70% after coupling and purification
Purity >95% by UPLC-MS

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidine backbone with defined stereochemistry in this compound?

The synthesis typically employs a multi-step approach involving chiral auxiliaries or asymmetric catalysis to establish the (2S,4S) configuration. Key steps include:

  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during coupling reactions .
  • Stereochemical control : Enzymatic resolution or chiral HPLC to isolate desired diastereomers, critical for maintaining stereochemical integrity .
  • Purification : Techniques like flash chromatography or preparative HPLC ensure >95% purity, validated by LC-MS and NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional group placement (e.g., hydroxy and carboxamide groups) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
  • Enzyme inhibition studies : Kinetic assays using spectrophotometric or fluorometric readouts, particularly for proteases or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Rational design : Focus on modifying the thiazole-containing benzyl group to enhance target selectivity. Replace the 4-methylthiazol-5-yl moiety with bioisosteres (e.g., pyridyl or imidazolyl groups) and evaluate potency shifts .
  • Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding poses and stability in target active sites .
  • Parallel synthesis : Use combinatorial libraries to rapidly generate analogs with variations in the trioxa-3-azatetradecanoyl linker .

Q. What experimental approaches address contradictions in binding data between SPR and isothermal titration calorimetry (ITC)?

Discrepancies may arise from differences in assay conditions or compound aggregation:

  • Buffer optimization : Test varying ionic strengths and detergent additives (e.g., Tween-20) to minimize nonspecific interactions .
  • Dynamic light scattering (DLS) : Confirm monomeric compound stability in solution prior to assays .
  • Orthogonal validation : Employ microscale thermophoresis (MST) or NMR-based titration for cross-verification .

Q. How can metabolic stability be assessed for this compound in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites, focusing on oxidation of the trioxa-aza linker or hydrolysis of the carboxamide .
  • In vivo PK studies : Administer radiolabeled compound to track distribution and clearance in rodent models .

Q. What strategies mitigate challenges in achieving in vivo efficacy due to poor solubility?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce phosphate or amino acid esters at the hydroxy group to improve aqueous solubility .
  • Pharmacokinetic modulation : Adjust the tert-butyl group to balance lipophilicity and solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Hypothesis : Reduced efficacy in 3D models may stem from poor tissue penetration or microenvironmental resistance.
  • Methodological adjustments :
  • Penetration assays : Use fluorescently tagged compound and confocal microscopy to quantify spatial distribution in organoids .
  • Hypoxia modulation : Test under normoxic vs. hypoxic conditions to mimic tumor microenvironments .

Key Methodological Considerations

  • Stereochemical purity : Chiral chromatography (e.g., Daicel CHIRALPAK® columns) is non-negotiable for maintaining enantiomeric excess >99% .
  • Target engagement validation : Combine cellular thermal shift assays (CETSA) with biophysical methods to confirm on-target effects .

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